molecular formula C7H5F3N2OS B12861282 6-((Trifluoromethyl)thio)nicotinamide

6-((Trifluoromethyl)thio)nicotinamide

Cat. No.: B12861282
M. Wt: 222.19 g/mol
InChI Key: ATCLOSHZDIMBIB-UHFFFAOYSA-N
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Description

6-((Trifluoromethyl)thio)nicotinamide is a nicotinamide derivative featuring a trifluoromethylthio (-SCF₃) substituent at the 6-position of the pyridine ring. This compound belongs to a class of fluorinated heterocycles, which are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethylthio group, such as enhanced lipophilicity, metabolic stability, and bioavailability . The synthesis of this compound typically involves nucleophilic substitution or coupling reactions, as exemplified by the use of 6-chloronicotinic acid derivatives and trifluoromethylthiolation reagents under controlled conditions . Analytical characterization via HPLC, UPLC-MS, and NMR confirms its structural integrity and purity, with typical molecular ion peaks observed at m/z 464.1 [M+H]⁺ .

Properties

Molecular Formula

C7H5F3N2OS

Molecular Weight

222.19 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H5F3N2OS/c8-7(9,10)14-5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13)

InChI Key

ATCLOSHZDIMBIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)N)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Table 1: Key Steps in 6-Trifluoromethyl Nicotinic Acid Synthesis

Step Reactants/Conditions Product/Intermediate Notes
1 Trifluoroacetic acid + vinyl ethyl ether + PCl5 4-ethyoxyl-1,1,1-trifluoro-3-butene-2-one Addition-elimination reaction
2 Ethylenediamine + cyanoacetic acid + heat 3-(diethylamino)acrylonitrile Addition-elimination reaction
3 Step 1 product + Step 2 product + Stork alkylation Fluoro-5-oxo-3-hexenenitrile derivative Alkylation step
4 Step 3 product + ammonium acetate + DMSO 6-trifluoromethyl nicotinonitrile Cyclization
5 Step 4 product + H2SO4 + HCOOH + water reflux 6-trifluoromethyl nicotinic acid Cyanohydrolysis

Once the 6-trifluoromethyl nicotinic acid or nitrile is obtained, the next step is the introduction of the trifluoromethylthio group (-SCF3) at the 6-position, typically via:

  • Formation of 6-mercapto-nicotinamide derivatives by coupling 6-thio-nicotinic acid with amines such as 4-fluoroaniline using coupling reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ).
  • S-alkylation of the mercapto group with trifluoromethylating agents or reagents that introduce the -SCF3 group, often under mild conditions to preserve the amide functionality.
  • Oxidation or purification steps to isolate the pure 6-((trifluoromethyl)thio)nicotinamide.

A representative procedure involves stirring the mercapto-nicotinamide intermediate with trifluoromethylating reagents in dichloromethane at low temperature, followed by workup and chromatographic purification.

Reaction Conditions and Parameters

  • Temperature: Reactions involving trifluoromethylation and coupling are typically conducted at low to moderate temperatures (0°C to room temperature) to control reactivity and selectivity.
  • Solvents: Common solvents include dichloromethane, ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate.
  • Reaction Time: Stirring times vary from several hours to overnight depending on the step, with monitoring by thin-layer chromatography (TLC) or other analytical methods.
  • Purification: Products are purified by recrystallization or silica gel column chromatography using solvent mixtures such as ethyl acetate/hexane.

Analytical Characterization

The final product and intermediates are characterized by:

For example, the crystalline form of N-(2-hydroxyethyl)nicotinamide, a related compound, shows characteristic XRD peaks at specific 2θ values, indicating purity and crystallinity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Synthesis of 6-trifluoromethyl nicotinic acid Trifluoroacetic acid, vinyl ethyl ether, PCl5, ammonium acetate, sulfuric/formic acid Efficient, environmentally friendly synthesis
Formation of 6-mercapto-nicotinamide 6-thio-nicotinic acid, 4-fluoroaniline, EEDQ Amide coupling step
Introduction of -SCF3 group Trifluoromethylating agents, DCM, low temperature S-alkylation to form 6-((trifluoromethyl)thio)nicotinamide
Purification and characterization Column chromatography, recrystallization, NMR, XRD High purity product

Research Findings and Practical Considerations

  • The multi-step synthesis allows for high regioselectivity in placing the trifluoromethylthio group at the 6-position.
  • Use of mild reaction conditions preserves sensitive functional groups such as amides.
  • The synthetic route from trifluoromethyl nicotinic acid precursors is scalable and cost-effective.
  • Purification techniques ensure the isolation of crystalline, well-characterized final products suitable for further application in medicinal chemistry or materials science.

Chemical Reactions Analysis

Types of Reactions

6-((Trifluoromethyl)thio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nicotinamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.

    Reduction: Formation of 6-((Trifluoromethyl)thio)nicotinamide amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

6-((Trifluoromethyl)thio)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-((Trifluoromethyl)thio)nicotinamide involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The nicotinamide group can participate in redox reactions, influencing cellular processes such as energy metabolism and DNA repair.

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

  • 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8): Replaces the thioether (-S-) with a direct trifluoromethyl (-CF₃) group. This reduces lipophilicity (logP) compared to the thioether analog, impacting membrane permeability .
  • Ethyl 6-(trifluoromethyl)nicotinate (CAS 597532-36-0): The ester group increases solubility in organic solvents but reduces hydrolytic stability relative to the amide .

Substituent Effects on the Phenyl Ring

  • N-(3-Fluoro-4-(trifluoromethoxy)phenyl) analogs : Replacing -SCF₃ with -OCF₃ decreases lipophilicity, as evidenced by shorter HPLC retention times (e.g., tR = 5.9 min vs. 6.43 min for -SCF₃ derivatives) .
  • Bromo/Chloro Derivatives : Bromine or chlorine at the 5-position (e.g., 5-bromo-6-chloro-N-(4-((trifluoromethyl)thio)phenyl)nicotinamide) increases molecular weight (m/z 464.1 vs. 466.1 for brominated analogs) and may alter reactivity in cross-coupling reactions .

Analytical and Physicochemical Properties

  • Lipophilicity : The -SCF₃ group confers higher logP values compared to -CF₃ or -OCF₃ substituents, as demonstrated by longer HPLC retention times (e.g., 5.9 min vs. 5.53 min for -CF₃ analogs) .
  • Stability : Amide derivatives (e.g., nicotinamides) exhibit superior hydrolytic stability compared to ester analogs, which are prone to enzymatic cleavage .
  • Mass Spectrometry : Molecular ion peaks for -SCF₃ derivatives (m/z 464.1–468.3) are distinct from -OCF₃ (m/z 466.1) and -CF₃ (m/z 463.1) analogs, aiding in structural identification .

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